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Compound of Interest

2-(4-Fluorophenyl)thiazole-5-
Compound Name:
carbaldehyde

Cat. No.: B1520586

In the landscape of modern medicinal chemistry and materials science, the thiazole scaffold
holds a position of significant importance. Its derivatives are known to exhibit a wide array of
biological activities, including antifungal, anti-inflammatory, and antitumor effects.[1][2] The
compound 2-(4-Fluorophenyl)thiazole-5-carbaldehyde is a key synthetic intermediate, a
versatile building block whose aldehyde functionality allows for a multitude of subsequent
chemical transformations, while the fluorophenyl group can enhance metabolic stability and
binding affinity in biological systems.[3]

This guide provides a comprehensive analysis of the core spectroscopic data—'H NMR, 13C
NMR, Infrared (IR), and Mass Spectrometry (MS)—used to confirm the identity, purity, and
structural integrity of this compound. As researchers and drug development professionals, a
rigorous understanding of these analytical techniques is not merely procedural; it is
fundamental to ensuring the validity of downstream applications. We will delve into not just the
data itself, but the rationale behind the experimental setups and the interpretation of the
resulting spectra, grounding our discussion in the principles of chemical physics.

Molecular Structure and Key Features

To interpret spectroscopic data, one must first understand the molecule's architecture. 2-(4-
Fluorophenyl)thiazole-5-carbaldehyde consists of a central thiazole ring, a five-membered
heterocycle containing both sulfur and nitrogen.[3] This ring is substituted at the 2-position with
a 4-fluorophenyl group and at the 5-position with a carbaldehyde (aldehyde) group.
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Caption: Molecular structure of 2-(4-Fluorophenyl)thiazole-5-carbaldehyde.

Proton Nuclear Magnetic Resonance (*H NMR)
Spectroscopy

IH NMR spectroscopy is the cornerstone technique for elucidating the hydrogen framework of
an organic molecule. It provides information on the chemical environment, connectivity, and
number of different types of protons.

Expected 'H NMR Data

The spectrum is characterized by distinct signals for the aldehyde, thiazole, and fluorophenyl

protons.
Expected Coupling
Proton . . Lo .
_ Chemical Shift Multiplicity Constant (J, Integration
Assignment
(3, ppm) Hz)
Aldehyde (-CHO) ~9.8-10.1 Singlet (s) N/A 1H
Thiazole (H-4) ~8.4-8.7 Singlet (s) N/A 1H
Doublet of
Phenyl (H-2', H- JH-H = 9.0, JH-F
6) ~7.9-8.1 doublets (dd) or - 2H
Multiplet (m) '
Triplet (t) or
Phenyl (H-3', H- JH-H=9.0, JH-F
~7.2-7.4 Doublet of 2H
5" =9.0

doublets (dd)

Note: A singlet for the aldehyde proton is reported at approximately 9.77 ppm.[3]

Expert Interpretation & Causality

e Aldehyde Proton (6 ~9.8-10.1 ppm): This proton is significantly deshielded and appears far
downfield. This is due to two primary effects: the electron-withdrawing nature of the adjacent
carbonyl oxygen and the magnetic anisotropy of the C=0 bond, which strongly deshields the
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proton in its vicinity. Its expected singlet multiplicity arises from the absence of neighboring
protons within a three-bond distance.

e Thiazole Proton (& ~8.4-8.7 ppm): The proton at the C-4 position of the thiazole ring is also in
an electron-deficient environment, influenced by the electronegative nitrogen and sulfur
atoms and the attached aldehyde group, causing its downfield shift.[4] Like the aldehyde
proton, it lacks adjacent proton neighbors, resulting in a sharp singlet.

e Fluorophenyl Protons (& ~7.2-8.1 ppm): The 4-fluorophenyl group presents a classic AA'BB'
spin system, further complicated by coupling to the °F nucleus.

o The protons ortho to the fluorine (H-3', H-5') appear as a triplet or doublet of doublets
around 7.2-7.4 ppm. Their chemical shift is influenced by the electron-donating resonance
effect of fluorine. They exhibit both ortho H-H coupling and a larger ortho H-F coupling.

o The protons ortho to the thiazole ring (H-2', H-6") are shifted further downfield (7.9-8.1
ppm) due to the electron-withdrawing effect of the thiazole ring. They experience ortho H-
H coupling and a smaller meta H-F coupling.

Standard Experimental Protocol

nnnnnnnnnnnnn

Click to download full resolution via product page
Caption: Standard workflow for *H NMR data acquisition and processing.
Causality in Protocol:

¢ Solvent Choice: CDCIs (deuterated chloroform) is a common choice for its ability to dissolve
a wide range of organic compounds and its minimal spectral interference. DMSO-de
(deuterated dimethyl sulfoxide) is an alternative for less soluble compounds.[5]
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 Internal Standard: Tetramethylsilane (TMS) is used as the internal standard because it is
chemically inert, volatile, and its 12 equivalent protons give a single, sharp signal at a
defined 0.00 ppm, providing a reliable reference point.

o Relaxation Delay: A delay of 2 seconds is included to allow the nuclear spins to return to
thermal equilibrium between pulses, ensuring accurate signal integration for quantification.

Carbon-13 Nuclear Magnetic Resonance (**C NMR)
Spectroscopy

13C NMR provides a map of the carbon skeleton. While less sensitive than *H NMR, it is
invaluable for confirming the number and type of carbon atoms in a molecule.

Expected **C NMR Data

Expected Chemical Shift (5,

Carbon Assignment Key Feature
ppm)
Aldehyde (CHO) ~185 - 190
Thiazole C-2 ~168 - 172
Thiazole C-4 ~148 - 152
Thiazole C-5 ~135- 140
Phenyl C-4' (C-F) ~162 - 165 Doublet, 1JC-F = 250 Hz
Phenyl C-1' ~129 - 132
Phenyl C-2', C-6' ~128 - 131 Doublet, 2JC-F = 8-9 Hz
Phenyl C-3', C-5' ~115- 117 Doublet, 3JC-F = 22 Hz

Note: General ranges for substituted thiazole carbons are reported in the literature.[4][5]

Expert Interpretation & Causality

e Carbonyl Carbon (& ~185-190 ppm): The aldehyde carbon is the most deshielded carbon in
the molecule due to the strong electron-withdrawing effect of the double-bonded oxygen.
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e Thiazole Carbons: The chemical shifts of the thiazole carbons are influenced by the
heteroatoms. C-2, positioned between nitrogen and sulfur, is typically the most downfield of
the ring carbons.[1]

e Fluorophenyl Carbons & C-F Coupling: The most diagnostic feature of the phenyl ring is the
large one-bond coupling constant (1JC-F) of approximately 250 Hz for the carbon directly
attached to the fluorine atom.[5] This splits the C-4' signal into a distinct doublet. Smaller
two-bond (2JC-F) and three-bond (3JC-F) couplings are also observed for the ortho and meta
carbons, respectively, providing unambiguous evidence for the fluorine's position.

Standard Experimental Protocol

The protocol is similar to *H NMR, with key differences in acquisition parameters to account for
the lower sensitivity and longer relaxation times of the 13C nucleus.

o Technique: Proton-decoupled 3C NMR is standard. This removes C-H coupling, simplifying
the spectrum so that each unique carbon appears as a singlet (unless coupled to other
nuclei like 1°F).

o Spectral Width: A wider spectral width of ~220 ppm is required.

o Number of Scans: A significantly higher number of scans (e.g., 1024 or more) is necessary to
achieve an adequate signal-to-noise ratio.

o Relaxation Delay: A longer relaxation delay (5-10 s) is often used, particularly for quaternary
carbons which relax more slowly.

Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule. It is an excellent technique for
identifying the presence of specific functional groups.

Expected FT-IR Data
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Expected Wavenumber

Vibrational Mode Intensity
(cm~)

C-H Stretch )
) ] 3100 - 3000 Medium-Weak

(Aromatic/Thiazole)

C=0 Stretch (Aldehyde) 1710 - 1685 Strong

C=N Stretch (Thiazole Ring) 1610 - 1580 Medium

C=C Stretch Medium-Strong (multiple
] ] ) 1600 - 1450

(Aromatic/Thiazole Ring) bands)

C-F Stretch 1250 - 1100 Strong

Note: Similar thiazole derivatives show characteristic C=N stretches in this region.[6][7][8]

Expert Interpretation & Causality

The IR spectrum provides a "fingerprint" of the molecule's functional groups.

e The C=0 Stretch: The most prominent and diagnostic peak will be the strong absorption
between 1710-1685 cm~1. This intense band is characteristic of the carbonyl group in an
aromatic aldehyde. Its exact position is influenced by conjugation with the thiazole ring.

» Ring Vibrations: The region from 1610-1450 cm~* will contain a series of sharp bands
corresponding to the C=C and C=N stretching vibrations within the aromatic and heterocyclic

rings.

e The C-F Stretch: A strong, characteristic band for the carbon-fluorine bond will appear in the
fingerprint region, typically around 1250-1100 cm~1. This confirms the presence of the
fluorophenyl moiety.

Standard Experimental Protocol
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1. Place a small amount
of solid sample onto the
ATR crystal

:

2. Apply pressure using
the anvil to ensure
good contact

3. Collect a background
spectrum (air)

:

4. Collect the sample spectrum
(4000-400 cm1, 16-32 scans,
4 cm~! resolution)

:

C:). Automatic background subtractiorD

and data presentation
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Caption: Workflow for FT-IR data acquisition using an ATR accessory.

Causality in Protocol:

* ATR (Attenuated Total Reflectance): This is the preferred method for solid samples as it

requires minimal sample preparation. The IR beam interacts with the surface of the sample,

making it a fast and efficient technique.
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e Background Scan: A background spectrum of the empty crystal is collected first and
automatically subtracted from the sample spectrum. This removes interfering signals from
atmospheric CO2 and water vapor, ensuring that the final spectrum represents only the
sample.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural
information through analysis of its fragmentation patterns.

Expected Mass Spectrometry Data (Electron lonization)
e Molecular lon (M*e):m/z = 221.02

o Exact Mass: C10HeFNOS requires 221.0157. High-resolution mass spectrometry (HRMS)
can confirm this elemental composition to within a few parts per million.

o Key Fragmentation Pathways:

o Loss of CHO: [M - 29]*e at m/z 192. This corresponds to the loss of the aldehyde group as
a radical, a common fragmentation for aromatic aldehydes.

o Loss of CO: [M - 28]*« at m/z 193. Alpha-cleavage followed by loss of a neutral carbon
monoxide molecule.

o Formation of Fluorophenyl Cation: [CeH4F]* at m/z 95. Cleavage of the bond between the
phenyl and thiazole rings.

o Formation of Thiazole-carbaldehyde Cation: [C4aH2NOS]* at m/z 128. The complementary
fragment to the fluorophenyl cation.

Expert Interpretation & Causality

The fragmentation pattern is dictated by the relative bond strengths and the stability of the
resulting ions and neutral species.

e The molecular ion peak should be clearly visible, as the fused aromatic-heterocyclic system
provides stability.
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e The loss of the aldehyde group (as either «CHO or CO) is a highly favorable and
diagnostically significant fragmentation pathway, as it leads to a stable aromatic cation.

» Cleavage at the C-C bond connecting the two rings is also expected, yielding two major
fragments that can help identify the constituent parts of the molecule.

Standard Experimental Protocol (ESI-MS)

Electrospray lonization (ESI) is a soft ionization technique often used for confirmation of
molecular weight.

o Sample Preparation: A dilute solution of the compound (~1-10 pg/mL) is prepared in a
suitable solvent like methanol or acetonitrile, often with a small amount of formic acid (0.1%)
to promote protonation.

e Infusion: The solution is infused directly into the ESI source at a low flow rate (e.g., 5-10
pL/min).

« lonization: A high voltage is applied to the infusion needle, creating a fine spray of charged
droplets. As the solvent evaporates, ions (in this case, [M+H]*) are released into the gas
phase.

o Detection: The ions are guided into the mass analyzer (e.g., Time-of-Flight or Quadrupole),
which separates them based on their mass-to-charge ratio (m/z). For this compound, the
primary ion observed in positive mode ESI would be the protonated molecule, [M+H]*, at m/z
222.

Conclusion

The comprehensive spectroscopic characterization of 2-(4-Fluorophenyl)thiazole-5-
carbaldehyde is achieved through the synergistic application of NMR, IR, and MS. *H and 13C
NMR confirm the precise arrangement of the carbon and hydrogen skeleton and the position of
the fluorine substituent. FT-IR provides rapid verification of the key aldehyde and fluorophenyl
functional groups. Finally, mass spectrometry validates the molecular weight and offers
corroborating structural evidence through predictable fragmentation. Together, these
techniques provide a self-validating system, ensuring the unequivocal identification and quality
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assessment of this critical synthetic building block for researchers in drug discovery and
materials science.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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